(2-Bromocyclopropyl)boronic acid
Description
Properties
Molecular Formula |
C3H6BBrO2 |
|---|---|
Molecular Weight |
164.80 g/mol |
IUPAC Name |
(2-bromocyclopropyl)boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2 |
InChI Key |
VLFARCLKGJNRJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Lithiation via Halogen-Lithium Exchange
The core methodology for cyclopropylboronic acid synthesis involves halogen-lithium exchange using butyllithium reagents. As demonstrated in CN101863912A, cyclopropyl bromide reacts with n-butyllithium (2.0 M in hexanes) at -78°C to generate cyclopropyl lithium, which subsequently reacts with triisopropyl borate to form the boronic acid ester. For (2-bromocyclopropyl)boronic acid , this approach would require a dibrominated cyclopropane precursor (1,2-dibromocyclopropane) to retain the bromine substituent post-lithiation.
Reaction parameters from patent data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -78°C to -50°C | Prevents ring-opening |
| Butyllithium Equiv | 1.0–1.15 | Complete Br/Li exchange |
| Borate Ester Equiv | 1.0–1.1 | Minimizes di-borylation |
| Solvent | THF/Hexane (4:1) | Enhances Li stability |
In Example 2 of CN101863912A, cyclopropyl lithium reacted with triisopropyl borate at -78°C achieved 90% yield. Applying this to 1,2-dibromocyclopropane would theoretically retain bromine at the 2-position, though competing β-elimination risks require careful temperature control below -60°C.
Borate Ester Selection and Hydrolysis
Trialkyl borates dictate boronic acid stability during hydrolysis. Patent CN101863912A compared triisopropyl borate (94% yield) versus trimethyl borate (93% yield), with bulkier esters reducing hydrolysis side reactions. For brominated analogs, triisopropyl borate’s steric protection may mitigate Br–B interactions that destabilize the tetrahedral intermediate. Post-hydrolysis, acidification to pH 2–3 with HCl precipitates the crude product, while crystallization from isopropyl ether/sherwood oil achieves 98% purity.
Halogenation-Borylation Tandem Approaches
Bromine Retention During Cyclopropanation
An alternative route involves introducing bromine after cyclopropane ring formation. CN101440100B describes a halogenated boronic acid synthesis where XB(NR2)2 (X = halogen) reacts with cyclopropyl lithium. Substituting X = Br could directly yield this compound. However, this method’s feasibility depends on preventing Br displacement during the substitution step, necessitating:
Post-Borylation Bromination
Electrophilic bromination of cyclopropylboronic acid using N-bromosuccinimide (NBS) presents another pathway. While unreported in the patents, CN102731542A’s bromophenyl synthesis offers insights:
- Radical bromination with NBS/azobisisobutyronitrile (AIBN) at 80°C in CCl4
- Directed ortho-bromination via boron-directed electrophilic substitution
Applying this to cyclopropylboronic acid would require precise positional control. Computational studies suggest that the boron group’s electron-withdrawing effect activates the 2-position for electrophilic attack, but competing ring-opening remains a concern.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Data from CN101863912A and CN102731542A highlight solvent roles:
- THF : Enhances lithium reagent solubility but risks THF ring-opening at >-50°C
- 2-Methyltetrahydrofuran : Superior thermal stability (up to -30°C)
- Hexane co-solvents : Reduce borate ester hydrolysis
For brominated cyclopropanes, 2-methyltetrahydrofuran/hexane (85:15) mixtures may balance solubility and stability.
Purification Challenges
Bromine’s polarizability increases molecular weight (212.85 g/mol for C3H5BBrO2) while reducing crystallinity. Patent methods achieve purification via:
- Hot isopropyl ether dissolution : Removes polymeric byproducts
- Sherwood oil crystallization : Induces slow nucleation for high-purity crystals
- Acid-wash filtration : Eliminates residual borate esters
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products Formed:
Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki–Miyaura coupling.
Oxidation Products: Alcohols or ketones from oxidation reactions.
Substitution Products: Various substituted cyclopropyl derivatives .
Scientific Research Applications
(2-Bromocyclopropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Below, (2-Bromocyclopropyl)boronic acid is compared to structurally or functionally related boronic acids, focusing on pKa, binding constants, and biological activity.
Table 1: Key Properties of this compound and Analogues
*Experimental or estimated pKa values from referenced studies.
†Estimated based on substituent effects (bromine lowers pKa compared to alkyl groups).
Structural and Electronic Effects
- However, the bromine substituent enhances electron-withdrawing effects, lowering pKa (~8.5 estimated) compared to alkyl-substituted analogues like (2-butylcyclopropyl)boronic acid (LogP = 1.04, suggesting higher lipophilicity) .
- Comparison with Aromatic Boronic Acids : Phenanthren-9-yl boronic acid (pKa ~7.8) exhibits stronger acidity due to extended aromatic conjugation, enabling tighter binding to cellular targets (e.g., proteasomes or transcription factors) . In contrast, the cyclopropyl group’s rigidity may restrict conformational flexibility, limiting target engagement in some contexts.
Binding Affinity and Selectivity
- Enzyme Inhibition: Boronic acids with lower pKa (e.g., β-amido boronic acids, pKa ~7.5–8.5) bind more effectively to serine proteases under physiological pH. This compound’s predicted pKa (~8.5) suggests moderate binding affinity, comparable to HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ = 1 µM) .
- Selectivity: highlights that boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by EGCG, unlike non-boronic inhibitors. This suggests this compound may exhibit target selectivity akin to other boronic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
